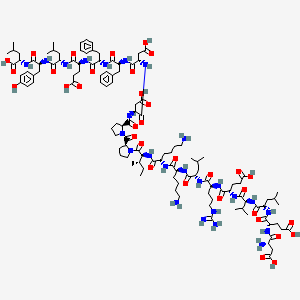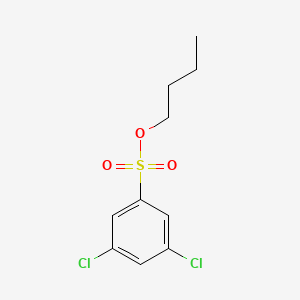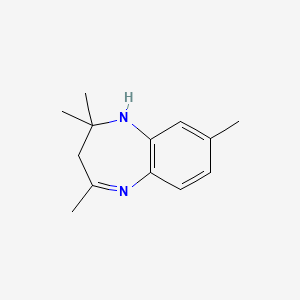
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine is a heterocyclic compound that features a unique structure with two sulfur atoms incorporated into a seven-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dithiolate with a suitable electrophile, such as an alkyl halide, under basic conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzodithiepines
科学研究应用
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
作用机制
The mechanism of action of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-one
- Thiophene derivatives
- Imidazole derivatives
Uniqueness
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine is unique due to its seven-membered ring structure containing two sulfur atoms This distinct arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds
属性
CAS 编号 |
154583-78-5 |
|---|---|
分子式 |
C12H16S2 |
分子量 |
224.4 g/mol |
IUPAC 名称 |
3-propan-2-yl-1,5-dihydro-2,4-benzodithiepine |
InChI |
InChI=1S/C12H16S2/c1-9(2)12-13-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
KLJMKKISTQGVFU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1SCC2=CC=CC=C2CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


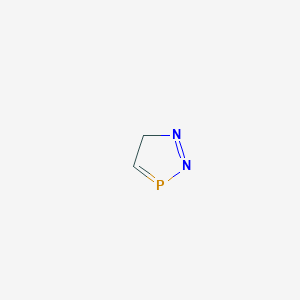
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
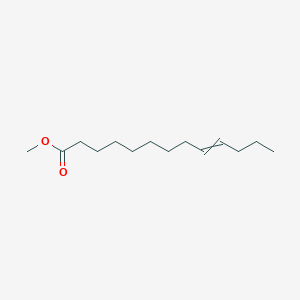
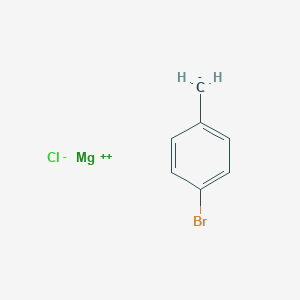
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)
